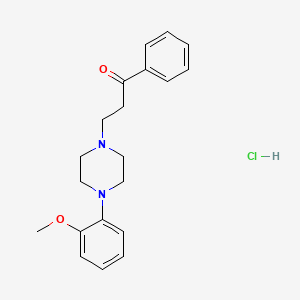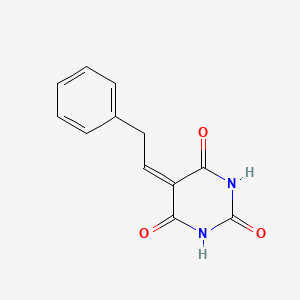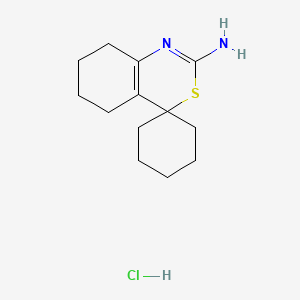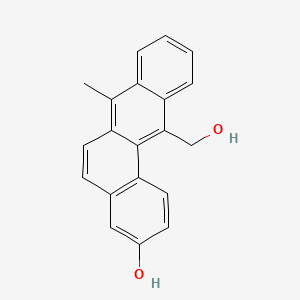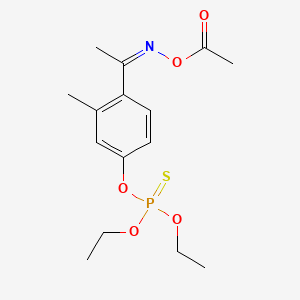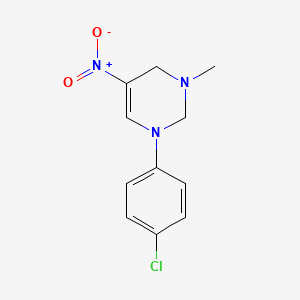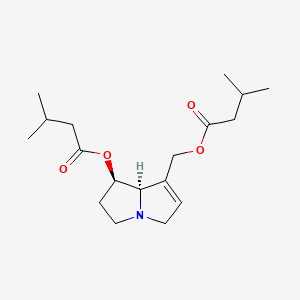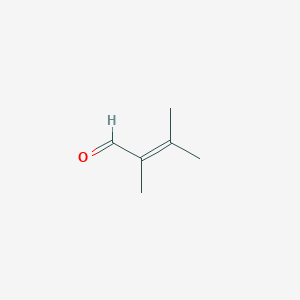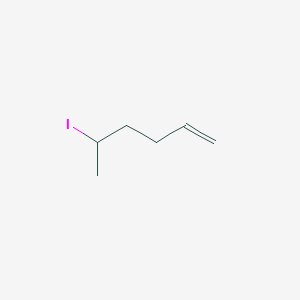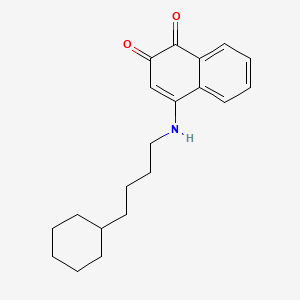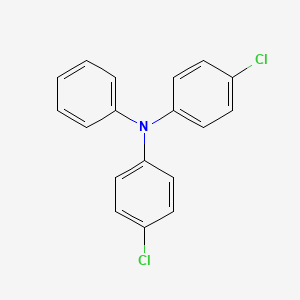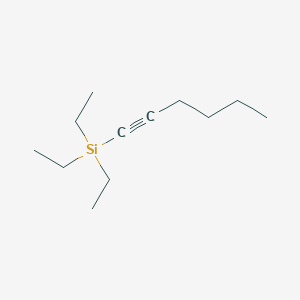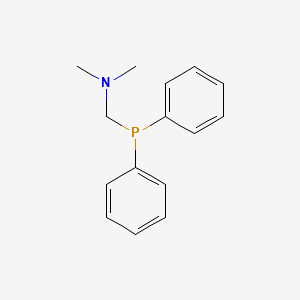
1-(Diphenylphosphanyl)-N,N-dimethylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Diphenylphosphanyl)-N,N-dimethylmethanamine is an organophosphorus compound characterized by the presence of a phosphanyl group attached to a dimethylmethanamine backbone
準備方法
The synthesis of 1-(Diphenylphosphanyl)-N,N-dimethylmethanamine typically involves the reaction of diphenylphosphine with N,N-dimethylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of diphenylphosphine, allowing it to react with the amine group. The reaction is conducted under an inert atmosphere to prevent oxidation and is typically performed at low temperatures to ensure high yield and purity of the product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
化学反応の分析
1-(Diphenylphosphanyl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of secondary phosphines.
Substitution: The phosphanyl group can participate in substitution reactions with halides or other electrophiles, resulting in the formation of new phosphine derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halides (e.g., methyl iodide). The major products formed from these reactions depend on the specific conditions and reagents used but generally include phosphine oxides, secondary phosphines, and substituted phosphines.
科学的研究の応用
1-(Diphenylphosphanyl)-N,N-dimethylmethanamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that are utilized in catalysis and material science.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific molecular pathways.
Industry: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
作用機序
The mechanism of action of 1-(Diphenylphosphanyl)-N,N-dimethylmethanamine involves its interaction with molecular targets through the phosphanyl group. This group can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The compound’s ability to donate electron density to metal centers makes it an effective ligand in homogeneous catalysis, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling.
類似化合物との比較
1-(Diphenylphosphanyl)-N,N-dimethylmethanamine can be compared with other similar compounds, such as:
1,2-Bis(diphenylphosphino)ethane: This compound also contains diphenylphosphanyl groups but has an ethane backbone, making it more flexible and suitable for different coordination environments.
1,1’-Bis(diphenylphosphino)ferrocene: Featuring a ferrocene backbone, this compound is used in catalysis and material science due to its unique redox properties.
1,3-Bis(diphenylphosphino)propane: With a propane backbone, this compound is used as a bidentate ligand in coordination chemistry, forming stable complexes with transition metals.
The uniqueness of this compound lies in its specific structural arrangement, which provides distinct electronic and steric properties, making it suitable for specialized applications in catalysis and material science.
特性
CAS番号 |
13119-19-2 |
|---|---|
分子式 |
C15H18NP |
分子量 |
243.28 g/mol |
IUPAC名 |
1-diphenylphosphanyl-N,N-dimethylmethanamine |
InChI |
InChI=1S/C15H18NP/c1-16(2)13-17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3 |
InChIキー |
USJKPRKDNVRCKO-UHFFFAOYSA-N |
正規SMILES |
CN(C)CP(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



